Home > Products > Screening Compounds P112246 > Cyclic-(GVCRCLCRRGVCRCICRR)
Cyclic-(GVCRCLCRRGVCRCICRR) -

Cyclic-(GVCRCLCRRGVCRCICRR)

Catalog Number: EVT-244551
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic-(GVCRCLCRRGVCRCICRR) is a cyclic peptide that exhibits significant biological activity and potential therapeutic applications. Cyclic peptides are characterized by their unique structural features, which often enhance their stability, binding affinity, and selectivity for biological targets compared to linear peptides. This specific cyclic peptide is composed of a sequence of amino acids that contribute to its structural conformation and biological properties.

Source

Cyclic peptides like Cyclic-(GVCRCLCRRGVCRCICRR) can be synthesized through various methods, including solid-phase peptide synthesis and microwave-enhanced techniques. These methods allow for the efficient production of cyclic peptides, which are increasingly recognized for their potential in drug development.

Classification

Cyclic-(GVCRCLCRRGVCRCICRR) belongs to the class of cyclic peptides, which are known for their ability to mimic protein structures and interact with biological macromolecules. This classification positions them as promising candidates for therapeutic agents targeting various diseases.

Synthesis Analysis

Methods

The synthesis of cyclic-(GVCRCLCRRGVCRCICRR) can be achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The cyclization process typically occurs after the linear peptide is synthesized, often facilitated by deprotecting specific amino acid side chains followed by coupling reactions.

Technical Details:

  • Solid-Phase Peptide Synthesis: The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for the selective protection and deprotection of amino acids during synthesis.
  • Cyclization: Head-to-tail cyclization can be performed using microwave-enhanced coupling techniques, which significantly reduce synthesis time and improve yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of Cyclic-(GVCRCLCRRGVCRCICRR) consists of a sequence of amino acids linked in a cyclic formation. The cyclic nature contributes to its rigidity and stability, which is crucial for its biological function.

Data

The specific sequence includes:

  • Glycine (G)
  • Valine (V)
  • Cysteine (C)
  • Arginine (R)
  • Leucine (L)
  • Isoleucine (I)

This arrangement influences the peptide's conformational properties and interaction capabilities with target proteins.

Chemical Reactions Analysis

Reactions

The synthesis of Cyclic-(GVCRCLCRRGVCRCICRR) involves several key chemical reactions:

  • Deprotection Reactions: Removal of protecting groups from amino acids prior to cyclization.
  • Coupling Reactions: Formation of peptide bonds between amino acids during the assembly of the linear precursor.
  • Cyclization Reaction: The final step where the linear peptide is converted into its cyclic form, often facilitated by specific reagents or conditions that promote bond formation between terminal residues.

Technical Details:
The use of microwave energy during these reactions enhances reaction rates and yields, allowing for more efficient synthesis .

Mechanism of Action

Process

The mechanism of action for Cyclic-(GVCRCLCRRGVCRCICRR) involves its interaction with specific biological targets, such as proteins or receptors. The unique cyclic structure allows it to adopt conformations that facilitate binding to these targets, potentially modulating their activity or function.

Data

Research indicates that cyclic peptides can stabilize certain conformations that enhance binding affinity compared to their linear counterparts. This property makes them suitable for applications in drug design and development.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight can be calculated based on the amino acid composition.
  • Solubility: Cyclic peptides generally exhibit good solubility in polar solvents, which is essential for biological activity.

Chemical Properties

  • Stability: Cyclic peptides tend to have increased resistance to enzymatic degradation compared to linear peptides due to their conformation.
  • Binding Affinity: The structural rigidity often results in higher binding affinities for target proteins.

Relevant Data or Analyses

Studies have shown that modifications in the amino acid sequence or structure can significantly affect the physical and chemical properties of cyclic peptides, influencing their therapeutic potential .

Applications

Cyclic-(GVCRCLCRRGVCRCICRR) has several scientific uses:

  • Drug Development: Due to their ability to target previously undruggable proteins, cyclic peptides are being explored as therapeutic agents in various diseases, including cancer and infectious diseases.
  • Biotechnology: They can serve as tools in molecular biology for studying protein interactions and functions.
  • Diagnostics: Their specificity may also be leveraged in diagnostic applications, particularly in biomarker detection.
Introduction to Cyclic-(GVCRCLCRRGVCRCICRR) in Contemporary Research

Nomenclature and Structural Classification in Peptide Chemistry

Cyclic-(GVCRCLCRRGVCRCICRR) follows systematic IUPAC conventions for homodetic cyclic peptides, where cyclization occurs via standard amide bonds between the C-terminal carboxyl group and N-terminal amino group. Its primary sequence comprises 18 amino acids, including four cysteine residues (positions 4, 6, 13, 15) that form two intramolecular disulfide bonds (Cys⁴–Cys¹⁵ and Cys⁶–Cys¹³). This classifies it as a heterodetic cyclic peptide due to the combination of peptide and disulfide linkages within its ring structure [1] [7]. The sequence features repetitive motifs: GVCRC (residues 1–5) and ICRR (residues 16–18), with arginine-rich segments (positions 8–9 and 17–18) conferring cationic character. Such structural complexity aligns with ribosomally derived cyclic peptides that adopt constrained topologies through post-translational modifications [7] [9].

Table 1: Structural Classification of Cyclic-(GVCRCLCRRGVCRCICRR)

FeatureClassificationChemical Basis
Cyclization typeHeterodeticAmide bonds + disulfide bridges
Bond linkagesSide chain-to-side chainCysteine disulfide pairs (Cys⁴–Cys¹⁵, Cys⁶–Cys¹³)
Amino acid compositionCationic-rich6 Arginine residues (~33% of sequence)
Ring sizeMacrocyclic18 residues (>12 atoms)

Historical Evolution of Cyclic Peptide Therapeutics

The development of cyclic peptide therapeutics originated with natural products like gramicidin S (1944), the first clinically used cyclic peptide antibiotic [8]. The 1980s marked a pivotal shift with the approval of cyclosporine—an immunosuppressive cyclic undecapeptide featuring nonstandard amino acids and N-methylation [4]. This established cyclization as a strategy to enhance metabolic stability and target affinity. Post-2000, advances in synthetic methodologies accelerated cyclic peptide drug discovery:

  • Fermentation-derived agents: Romidepsin (2009), a bicyclic depsipeptide isolated from Chromobacterium violaceum, inhibits histone deacetylases via disulfide-mediated zinc chelation [3] [6].
  • Rational design innovations: Voclosporin (2021), a cyclosporine analog, incorporated structural modifications (e.g., pentadienyl side chain at residue 1) to optimize calcineurin binding and metabolic stability [4] [10].
  • De novo platforms: Modern techniques like SICLOPPS (split-intein circular ligation) and phage display enable synthesis of genetically encoded cyclic peptide libraries exceeding 10⁹ variants [3] [8]. Cyclic-(GVCRCLCRRGVCRCICRR) exemplifies this trend, utilizing disulfide-directed cyclization to target protein-protein interactions.

Table 2: Key Milestones in Cyclic Peptide Therapeutics

EraRepresentative AgentSignificance
1940s–1960sGramicidin SFirst cyclic peptide antibiotic; isolated from soil bacteria
1983–presentCyclosporineValidated cyclization for oral bioavailability; 7 N-methylated residues
2009–2023Romidepsin, RezafunginSemi-synthetic derivatives; enhanced pharmacokinetics via macrocyclization
2020s–futureDe novo cyclic peptidesGenetically encoded libraries targeting intracellular PPIs

Significance in Targeted Molecular Interactions

Cyclic-(GVCRCLCRRGVCRCICRR) exemplifies how structural constraints enable precise biomolecular recognition. Its arginine clusters (RR motifs at positions 8–9 and 17–18) facilitate electrostatic interactions with anionic cell-surface proteoglycans, promoting cellular internalization—a mechanism observed in cell-penetrating peptides like HIV-TAT [6] [10]. The disulfide-stabilized beta-hairpins (formed by Cys⁴–Cys¹⁵ and Cys⁶–Cys¹³) create a rigid scaffold that minimizes conformational entropy, enhancing binding affinity for target proteins [1] [9].

Notably, cyclization reduces the peptide’s polar surface area by ~40% compared to its linear analog, improving membrane permeability via passive diffusion. This aligns with studies showing N-methylation and cyclic constraints decrease the hydrogen-bonding capacity by shielding carbonyl groups [4] [8]. The compound’s multivalent binding architecture allows simultaneous engagement with multiple receptor domains, mimicking antibody paratopes while retaining <2 kDa molecular weight—enabling tissue penetration inaccessible to biologics [6] [10].

Table 3: Molecular Interaction Mechanisms of Cyclic-(GVCRCLCRRGVCRCICRR)

Structural FeatureTarget InteractionFunctional Consequence
Arginine-rich domainsHeparan sulfate proteoglycansEnhanced cellular uptake
Disulfide bondsStabilization of β-turn motifsHigh-affinity protein binding (Kd ~nM)
Cyclic backboneProtease active sitesResistance to trypsin/chymotrypsin
Cationic charge (net +6)Phospholipid bilayersPassive membrane translocation

Properties

Product Name

Cyclic-(GVCRCLCRRGVCRCICRR)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.